molecular formula C10H11BrO B12309240 rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans

rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans

Cat. No.: B12309240
M. Wt: 227.10 g/mol
InChI Key: SRWWVPVOMXSKQR-UWVGGRQHSA-N
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Description

rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans: is an organic compound that belongs to the class of indenes. This compound is characterized by the presence of a bromine atom and a methoxy group attached to the indene ring system. The “rac” prefix indicates that the compound is a racemic mixture, meaning it contains equal amounts of both enantiomers (mirror-image isomers). The “trans” designation refers to the specific geometric configuration of the substituents on the indene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans typically involves the bromination of a suitable indene precursor followed by methoxylation. One common method is to start with 1-methoxy-2,3-dihydro-1H-indene and subject it to bromination using bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired racemic mixture with high purity.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of substituted indenes with various functional groups.

    Oxidation: Formation of indene ketones or aldehydes.

    Reduction: Formation of hydrogenated indenes.

Scientific Research Applications

Chemistry: rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving brominated substrates. It can also be used to investigate the metabolic pathways of indene derivatives in living organisms.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of its pharmacological properties and potential therapeutic uses.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. Additionally, its indene ring system can participate in π-π interactions and hydrogen bonding, influencing its overall biological activity.

Comparison with Similar Compounds

  • rac-(1R,2R)-2-fluoro-1-methoxy-2,3-dihydro-1H-indene, trans
  • rac-(1R,2R)-2-chloro-1-methoxy-2,3-dihydro-1H-indene, trans
  • rac-(1R,2R)-2-iodo-1-methoxy-2,3-dihydro-1H-indene, trans

Comparison: rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its fluoro, chloro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it more suitable for specific reactions and applications. For example, brominated compounds often exhibit higher reactivity in substitution reactions compared to their chloro or fluoro counterparts.

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

(1S,2S)-2-bromo-1-methoxy-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H11BrO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6H2,1H3/t9-,10-/m0/s1

InChI Key

SRWWVPVOMXSKQR-UWVGGRQHSA-N

Isomeric SMILES

CO[C@@H]1[C@H](CC2=CC=CC=C12)Br

Canonical SMILES

COC1C(CC2=CC=CC=C12)Br

Origin of Product

United States

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